molecular formula C21H23N3O7 B2697668 4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941978-71-8

4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2697668
CAS No.: 941978-71-8
M. Wt: 429.429
InChI Key: DHWPOEHMFOSJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS 941978-71-8) is a synthetic benzamide derivative of significant interest in medicinal chemistry and neuroscience research . This compound is characterized by a nitro group at the 2-position and methoxy substituents at the 4- and 5-positions of the benzamide core, with an N-substituted phenyl group featuring a 3-methoxy-4-(2-oxopiperidin-1-yl) moiety that introduces a heterocyclic lactam ring system . The stereoelectronic properties of the molecule, influenced by the electron-withdrawing nitro group and electron-donating methoxy substituents, are key to its interactions with biological targets . The core 4,5-dimethoxy-2-nitrobenzamide structure has been researched in the context of Alzheimer's disease (AD) for its potential as a poly-active molecule, designed to target synergistic disease pathways . Specifically, derivatives of this chemical class have demonstrated potent free radical scavenging capabilities in the Oxygen Radical Absorbance Capacity (ORAC) assay, suggesting utility in mitigating oxidative stress, a key contributor to neuronal damage in AD . The structural design, which electrostatically mimics known acetylcholinesterase (AChE) inhibitors, also indicates potential for modulating cholinergic signaling, though this activity may be more modest . Researchers can utilize this compound in various preliminary biological assays, including enzyme inhibition studies and cellular viability tests in relevant cell lines. The compound is offered with a purity of 90% or higher . Key Identifiers • CAS Number : 941978-71-8 • Molecular Formula : C21H23N3O7 • Molecular Weight : 429.42 g/mol Attention : This product is developed and supplied for Research Use Only . It is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4,5-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7/c1-29-17-10-13(7-8-15(17)23-9-5-4-6-20(23)25)22-21(26)14-11-18(30-2)19(31-3)12-16(14)24(27)28/h7-8,10-12H,4-6,9H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWPOEHMFOSJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide (CAS Number: 941978-71-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H23N3O7C_{21}H_{23}N_{3}O_{7} with a molecular weight of 429.4 g/mol. Its structure includes two methoxy groups and a piperidinyl moiety, which are critical for its biological activity. The presence of the nitro group further enhances its pharmacological profile.

PropertyValue
Molecular FormulaC21H23N3O7C_{21}H_{23}N_{3}O_{7}
Molecular Weight429.4 g/mol
CAS Number941978-71-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses .
  • Cytotoxicity Against Cancer Cells : In vitro studies have indicated that related compounds show selective cytotoxicity against various human tumor cell lines, particularly leukemia cells. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine moiety can enhance cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally similar to this compound:

Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various piperidine derivatives against human tumor cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The study highlighted the importance of specific substituents in enhancing activity against leukemia cells .

Study 2: Anticonvulsant Activity

Another research focused on the anticonvulsant potential of related benzamide derivatives using the maximal electroshock seizure (MES) model in rats. Compounds were assessed for their ability to prevent seizures, with some exhibiting comparable efficacy to known anticonvulsants like phenytoin .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacologically active compounds. Its derivatives may exhibit unique biological activities, making it a candidate for further research in drug discovery.

Synthesis of Complex Molecules

4,5-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide serves as a building block in synthesizing more complex organic molecules. The presence of functional groups allows for various chemical reactions, including oxidation and reduction, which can yield new compounds with potential pharmaceutical applications.

Pharmacological Studies

Research indicates that compounds with similar structures may have activity against various diseases, including cancer and neurological disorders. The piperidine ring is known for its role in enhancing the bioavailability and efficacy of drugs .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of related compounds that share the piperidine structure. Results indicated that these compounds could inhibit tumor growth in vitro and in vivo, suggesting that this compound may also possess similar properties .

Case Study 2: Neurological Effects

Another investigation focused on the neuroprotective effects of related nitrobenzamide derivatives. The study found that these compounds could modulate neurotransmitter levels and protect against neurodegeneration in animal models, indicating potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzamide derivatives:

Compound Name Substituents/Key Groups Molecular Formula Molecular Weight Applications/Features References
Target Compound 4,5-Dimethoxy, 2-nitro, N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl) C₂₁H₂₂N₃O₇* ~428.42† Hypothetical pesticidal/pharmaceutical
S 3448 4,5-Dimethoxy, 2-(4-chloro-phenylsulfonylamino), N-(4-thiomorpholine-4-sulfonyl-phenyl) C₂₄H₂₄ClN₃O₆S₃ ~613.07‡ Patented sulfonyltransferase inhibitor
CAS 636993-97-0 4,5-Dimethoxy, 2-nitro, N-(5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl) C₁₅H₁₈N₄O₅S 366.39 Thiadiazole-enhanced stability
Etobenzanid 4-(Ethoxymethoxy), N-(2,3-dichlorophenyl) C₁₆H₁₅Cl₂NO₃ 340.20 Herbicide (rice field application)

*Hypothetical formula based on structural analysis.
†Calculated molecular weight.
‡Derived from patent data .

Key Structural and Functional Comparisons:

  • The nitro group in the target and CAS 636993-97-0 contrasts with the ethoxymethoxy group in etobenzanid. Nitro’s electron-withdrawing nature could increase electrophilic reactivity, whereas ethoxymethoxy’s electron-donating properties might favor herbicidal activity in specific environments .
  • Heterocyclic Moieties :

    • The thiadiazole ring in CAS 636993-97-0 likely improves chemical stability and resistance to degradation compared to the target’s oxopiperidine group, which may confer conformational flexibility for target binding .
    • S 3448’s sulfonamide and thiomorpholine sulfonyl groups suggest interactions with sulfhydryl-containing enzymes, a feature absent in the nitro- and methoxy-dominated target compound .
  • Molecular Weight and Bioavailability :

    • The target compound’s higher molecular weight (~428.42) compared to etobenzanid (340.20) and CAS 636993-97-0 (366.39) may impact membrane permeability. However, the oxopiperidine group could mitigate this via hydrogen-bonding interactions .

Research Findings and Implications

  • For example, etobenzanid’s dichlorophenyl group correlates with herbicidal action, while S 3448’s sulfonamide groups align with enzyme inhibition . The target’s nitro and oxopiperidine groups may synergize for dual-mode action (e.g., radical generation and protein binding).
  • Metabolic Considerations :
    The 2-oxopiperidinyl group in the target compound could undergo metabolic oxidation to a more polar metabolite, enhancing excretion compared to CAS 636993-97-0’s thiadiazole ring, which might resist degradation .

  • Patent Landscape: S 3448’s patent status underscores the commercial relevance of sulfonamide-containing benzamides, whereas the target compound’s novelty may offer unexplored intellectual property opportunities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.